Cas no 892-21-7 (3-Nitrofluoranthene)

3-Nitrofluoranthene structure
3-Nitrofluoranthene structure
Product Name:3-Nitrofluoranthene
CAS No:892-21-7
MF:C16H9NO2
MW:247.248163938522
CID:40201
PubChem ID:24865318
Update Time:2024-10-26

3-Nitrofluoranthene Chemical and Physical Properties

Names and Identifiers

    • 3-Nitrofluoranthene
    • 3-Nitrofluorantheneneat
    • 3-Nitrofluoranthene (ACI)
    • 4-Nitrofluoranthene
    • NSC 57468
    • CHEBI:34345
    • Q27116002
    • CHEMBL350865
    • UNII-R9796OQK2M
    • NITROFLUORANTHENE (purity)
    • MFCD00085494
    • Fluoranthene, 3nitro
    • 3-NITROFLUORANTHENE [IARC]
    • BIDD:ER0660
    • 3-Nitrofluoranthene, BCR(R) certified Reference Material
    • DTXSID0074976
    • 4-Hydroxy-4'-monochlorobiphenyl
    • NITROFLUORANTHENE, 3-
    • 3-Nitrofluoranthene, technical grade, 90%
    • 3-Nitro-fluoranthene
    • Fluoranthene, 3-nitro-
    • 3-NITROFLUORANTHENE (IARC)
    • 4Nitrofluoranthene
    • NS00075565
    • BRN 2216474
    • DTXCID6048674
    • NSC57468
    • AC-5295
    • SCHEMBL2771142
    • 892-21-7
    • NSC-57468
    • R9796OQK2M
    • STK981932
    • 3-05-00-02279 (Beilstein Handbook Reference)
    • CCRIS 2054
    • AKOS015833311
    • bmse000756
    • MDL: MFCD00085494
    • Inchi: 1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H
    • InChI Key: PIHGQKMEAMSUNA-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C2C3=C(C=CC=2)C2C(=CC=CC=2)C3=CC=1)=O

Computed Properties

  • Exact Mass: 247.06300
  • Monoisotopic Mass: 247.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1699 (rough estimate)
  • Melting Point: 157-159 °C (lit.)
  • Boiling Point: 390.29°C (rough estimate)
  • Flash Point: 223.5±12.9 °C
  • Refractive Index: 1.5300 (estimate)
  • PSA: 45.82000
  • LogP: 4.91860
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

3-Nitrofluoranthene Security Information

3-Nitrofluoranthene Customs Data

  • HS CODE:2904209090
  • Customs Data:

    China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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3-Nitrofluoranthene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Dichloromethane
1.2 Reagents: Nitric acid
Reference
Nitration of polycyclic aromatic hydrocarbons using a supported catalyst
Smith, Amy C.; Narvaez, Lorena D.; Akins, Bridget G.; Langford, Moses M.; Gary, Thomas; et al, Synthetic Communications, 1999, 29(23), 4187-4192

Production Method 2

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Dichloromethane ,  Water ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
NMR and DFT study on onium ions derived from substituted fluoranthenes and benzo[k]fluoranthenes
Okazaki, Takao; Adachi, Taisuke; Kitagawa, Toshikazu, Bulletin of the Chemical Society of Japan, 2013, 86(4), 464-471

Production Method 3

Reaction Conditions
Reference
Nitration and chlorination of fluoranthene-3-carboxylic acid
Shenbor, M. I.; Malysh, G. G.; Kovalenko, N. F., Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1980, 46(5), 520-5

Production Method 4

Reaction Conditions
1.1 Reagents: Nitrogen dioxide ,  Nitrogen oxide (N2O4) Solvents: Dichloromethane
Reference
Anomalous nitration of fluoranthene with nitrogen dioxide in carbon tetrachloride
Squadrito, Giuseppe L.; Church, Daniel F.; Pryor, William A., Journal of the American Chemical Society, 1987, 109(21), 6535-7

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Polycyclic aromatic organosilica gels and azo dyes based on them
Mkheidze, N. P.; Apkhazava, P. N.; Chirakadze, G. G., Izvestiya Akademii Nauk Gruzinskoi SSR, 1990, 16(2), 98-103

Production Method 6

Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
Reaction of dinitrogen pentoxide with fluoranthene
Zielinska, Barbara; Arey, Janet; Atkinson, Roger; Ramdahl, Thomas; Winer, Arthur M.; et al, Journal of the American Chemical Society, 1986, 108(14), 4126-32

Production Method 7

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride
Reference
Nitration of polycyclic aromatic hydrocarbons with dinitrogen tetroxide. A simple and selective synthesis of mononitro derivatives
Radner, Finn, Acta Chemica Scandinavica, 1983, 37(1), 65-7

Production Method 8

Reaction Conditions
Reference
Nitroarenes
Aitken, K. M.; Aitken, R. A., Science of Synthesis, 2007, 31, 1183-1320

Production Method 9

Reaction Conditions
1.1 Reagents: Nitrogen dioxide Solvents: Tetrahydrofuran
Reference
A dichotomy in the nitration of fluoranthene with nitrogen dioxide/dinitrogen tetroxide: mechanistic and toxicological implications
Squadrito, Giuseppe L.; Fronczek, Frank R.; Church, Daniel F.; Pryor, William A., Journal of Organic Chemistry, 1990, 55(9), 2616-21

3-Nitrofluoranthene Raw materials

3-Nitrofluoranthene Preparation Products

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